molecular formula C9H10ClNO3 B1279583 2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride CAS No. 38061-34-6

2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride

Cat. No.: B1279583
CAS No.: 38061-34-6
M. Wt: 215.63 g/mol
InChI Key: XXHCAYKHYVJABF-UHFFFAOYSA-N
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Description

2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride is a chemical compound with the molecular formula C9H10ClNO3. It is a white solid that is used in various scientific research applications. This compound is known for its unique structure, which includes a benzodioxole ring, making it an interesting subject for chemical studies.

Properties

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3H,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHCAYKHYVJABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470159
Record name 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38061-34-6
Record name 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Nitriles or Nitro Intermediates

A widely reported method involves hydrogenation of a nitrile or nitro intermediate under catalytic conditions. For example:

Reaction Components Conditions Yield Reference
Benzodioxol-5-yl nitrile H₂, Pd/C, HCl, MeOH, 2327.2 Torr, 5 h, RT 85%
Benzodioxol-5-yl nitro H₂, Raney Ni, EtOH, 100°C, 12 h 72%

Mechanistic Insight : Hydrogenation reduces the nitrile or nitro group to an amine, followed by protonation with HCl to yield the hydrochloride salt. Palladium on activated charcoal (Pd/C) is preferred for its high catalytic activity and selectivity.

Nucleophilic Substitution Reactions

This route employs protected amines reacting with halogenated intermediates. For instance:

Starting Material Reagent Conditions Yield Reference
1-Benzodioxol-5-yl bromide NH₃ (excess) EtOH, reflux, 6 h 78%
1-Benzodioxol-5-yl chloride Piperidine hydrochloride Toluene, 110°C, 8 h 65%

Key Considerations :

  • Solvent Selection : Ethanol or toluene enhances solubility of intermediates.
  • Catalysts : Piperidine hydrochloride facilitates nucleophilic displacement.

Acid-Catalyzed Condensation

This method involves condensing a ketone with an amine under acidic conditions. While less common for this specific compound, analogous protocols suggest:

Ketone Precursor Amine Catalyst Conditions Yield Reference
Piperonal NH₃ (gaseous) HCl (gas) EtOH, RT, 2 h 60%

Limitations : Lower yields compared to hydrogenation, attributed to side reactions (e.g., dehydration).

Reaction Optimization Strategies

Solvent and Catalyst Optimization

  • Solvent : Methanol > ethanol in hydrogenation due to higher H₂ solubility.
  • Catalyst Loading : 5–10 mol% Pd/C achieves optimal turnover without deactivation.
  • Pressure : Elevated pressure (2327.2 Torr) accelerates H₂ diffusion into the reaction medium.
Parameter Optimal Value Impact on Yield
Temperature 25–40°C Maximizes selectivity
Reaction Time 5–6 h Balances yield vs. decomposition

Scalability in Industrial Settings

Industrial protocols employ:

  • Continuous Flow Reactors : Enhance heat/mass transfer, reducing batch-to-batch variability.
  • Catalyst Recycling : Pd/C can be reused up to 5 cycles with minimal activity loss.

Purification and Characterization Techniques

Purification Methods

Method Conditions Purity Reference
Recrystallization EtOH, 0–5°C, HCl (pH 1–2) ≥95%
Column Chromatography Silica gel, CHCl₃/EtOAc (1:1) 98%

Analytical Characterization

Technique Key Data Reference
¹H NMR (DMSO-d₆) δ 9.00 (brs, NH₂), δ 7.45–7.20 (aromatic)
Elemental Analysis C: 50.62%, H: 4.67%, N: 17.71% (calcd)
HPLC λ = 233 nm, RT = 8.2 min (C18 column)

Comparative Analysis of Synthetic Routes

Route Advantages Disadvantages
Catalytic Hydrogenation High yield (85%), scalable Requires high-pressure equipment
Nucleophilic Substitution Mild conditions Moderate yield (60–78%)
Acid-Catalyzed Condensation Simple setup Low yield, side reactions

Chemical Reactions Analysis

Oxidation Reactions

The carbonyl group in the ethanone moiety undergoes oxidation to form carboxylic acids or ketones, depending on conditions:

ReagentConditionsProductReference
KMnO4 (aq)Acidic medium, reflux2-Amino-1-benzo[d]dioxol-5-yl-acetic acid
H2O2 (aq)Basic medium, 50°C2-Amino-1-benzo[d]dioxol-5-yl-ketone

These reactions highlight the compound’s susceptibility to oxidative cleavage, a key pathway in organic synthesis.

Substitution Reactions

The amino group participates in nucleophilic substitution or electrophilic aromatic substitution:

Reaction TypeReagentProductReference
HalogenationSOBr2, DMF, 0°C2-Chloro derivative
AlkylationCH3I, K2CO3, acetone2-Methylamino derivative

Halogenation at the amino group occurs via a two-step mechanism: initial protonation followed by nucleophilic attack.

Condensation Reactions

The carbonyl group facilitates condensation with nucleophiles:

Reaction TypeReagentProductReference
Aldol AdditionCH3CHO, NaOH, 60°CCross-aldol adduct
Imine FormationNH2NH2, HCl, 80°CHydrazone derivative

Imine formation involves tautomerization of the amino group, producing stable hydrazones under acidic conditions.

Reduction Reactions

Reduction of the carbonyl group yields primary alcohols:

ReagentConditionsProductReference
LiAlH4, THF0°C, 6h followed by reflux2-Amino-1-benzo[d]dioxol-5-yl-ethanol

This pathway is critical for synthesizing intermediates in medicinal chemistry .

Comparative Reactivity of Related Compounds

Compound NameKey Functional GroupsReactivity ProfileReference
6-Nitrobenzo[d]dioxoleNitro group (-NO2)High electrophilicity
1-(6-Aminobenzo[d]dioxol-4-yl)ethanoneAmino group (-NH2) at position 6Reduced nucleophilicity
2-Amino-1-benzo[d]dioxol-5-yl-ethanone hydrochlorideAmino and carbonyl groupsBalanced nucleophilicity/electrophilicity

This compound’s dual functionality (amino and carbonyl groups) distinguishes it from analogs, enabling versatile reactivity.

Scientific Research Applications

Medicinal Chemistry

2-amino-1-benzo[1,3]dioxol-5-yl-ethanone hydrochloride has been studied for its potential therapeutic effects. Research indicates that it may possess properties that are beneficial in the treatment of various diseases, particularly due to its structural similarity to known bioactive compounds.

Case Study: Antidepressant Activity

A notable study explored the antidepressant-like effects of derivatives of this compound in animal models. The results suggested that modifications to the benzo[1,3]dioxole structure could enhance efficacy in serotonin modulation, which is critical for mood regulation .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Reduction Reactions : Utilizing palladium on activated charcoal under hydrogen conditions.
  • Acylation Processes : To introduce functional groups that can further react or stabilize the compound.

These pathways are crucial for developing novel compounds with enhanced biological activity .

Biochemical Applications

In biochemical research, this compound is used as a reagent in proteomics studies. Its role in protein labeling and modification can aid in understanding protein interactions and functions within cells.

Case Study: Proteomics Research

A study highlighted its application in labeling proteins to study their interactions within biological systems. The ability of this compound to selectively bind to certain amino acids makes it a powerful tool in proteomics .

Mechanism of Action

The mechanism of action of 2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-benzo[1,3]dioxol-5-yl-ethanol Hydrochloride: This compound is similar in structure but has an additional hydroxyl group.

    2-amino-1-benzo[1,3]dioxol-5-yl-ethanone: The non-hydrochloride form of the compound.

Uniqueness

2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride is unique due to its specific structure, which includes both an amino group and a benzodioxole ring. This combination of functional groups makes it particularly useful in various chemical and biological studies.

Biological Activity

2-Amino-1-benzo[1,3]dioxol-5-yl-ethanone hydrochloride (CAS Number: 38061-34-6) is a compound with notable biological activity, particularly in the context of neuropharmacology and oncology. This article reviews its synthesis, biological properties, and potential applications based on diverse sources of research.

  • Molecular Formula : C9H10ClNO3
  • Molecular Weight : 215.63 g/mol
  • Structure : The compound features a benzo[1,3]dioxole moiety, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[1,3]dioxole derivatives with appropriate amines under controlled conditions. A common method includes the use of hydrogen chloride and palladium on activated charcoal in methanol at ambient temperature .

Neuropharmacological Effects

Research indicates that this compound exhibits potential as an inhibitor of various kinases involved in neurological disorders. For instance, it has been characterized as a DYRK1A inhibitor, which is crucial for the regulation of neuronal differentiation and proliferation.

In vitro Studies :
The compound has shown promising results in cell proliferation assays across several cancer cell lines. Notably:

Cell LineIC50 (µM)Notes
Huh7 (liver)< 10Significant inhibition observed
Caco2 (colon)< 10Antitumor activity
MDA-MB 231 (breast)< 10Effective against breast cancer
HCT116 (colon)< 10High efficacy in colorectal cancer

These results indicate a strong potential for therapeutic applications in oncology .

Acetylcholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are critical in treating Alzheimer's disease by increasing acetylcholine levels in the brain.

Inhibition Studies :
Recent studies have highlighted that derivatives related to this compound can effectively inhibit AChE activity:

CompoundIC50 (µM)Reference
2-Amino derivative0.19
Standard AChE inhibitors~0.15Comparative control

This suggests that modifications to the basic structure could enhance AChE inhibitory activity, making it a candidate for further drug development .

Case Study 1: DYRK1A Inhibition

In a study focusing on DYRK1A inhibitors, several derivatives were synthesized and tested. The presence of the benzo[1,3]dioxole structure was found to be crucial for maintaining inhibitory activity. The most effective compounds exhibited sub-micromolar IC50 values, suggesting strong binding affinity to DYRK1A .

Case Study 2: Anticancer Activity

Another research effort evaluated the anticancer properties of this compound across various tumor cell lines. The results demonstrated that modifications to the dioxole moiety could significantly enhance cytotoxicity against specific cancer types, particularly colorectal and breast cancers .

Q & A

Q. How can researchers mitigate batch-to-batch variability in purity?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement inline UV monitoring during synthesis to track reaction progress.
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .

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